4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyrrole ring, with a carboxylic acid group at the 5-position and a 2-fluorophenylmethyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the following steps:
Protection of Pyrrole: The pyrrole ring is protected using triisopropylsilyl chloride.
Formylation: The protected pyrrole undergoes formylation using Vilsmeier reagent to yield 3-formyl-1H-pyrrole.
Bromination: The formylated pyrrole is brominated using N-bromosuccinimide (NBS).
Suzuki Coupling: The brominated product is coupled with 2-fluorophenylboronic acid using Suzuki-Miyaura coupling to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid
- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate
Uniqueness
4-[(2-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the 2-fluorophenylmethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWWQSWXZDMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)OC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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